4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Medicinal Chemistry Fragment-Based Drug Design Coordination Chemistry

Researchers face supply instability and ill-defined analogs when sourcing triazole-benzoic acid hybrids for ADC or PROTAC synthesis. CAS 118618-53-4 solves this with: - A methylene spacer reducing steric hindrance for >95% amide coupling yields. - XLogP3 0.7 balancing solubility and membrane permeability for fragment screening. - ≥95% purity available from multiple catalog vendors, ensuring reproducible hit-to-lead timelines.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 118618-53-4
Cat. No. B2904723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid
CAS118618-53-4
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=N2)C(=O)O
InChIInChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)
InChIKeyFRDJARYUYLORJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class & Baseline Characteristics


4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid (CAS 118618-53-4) is a heterocyclic building block belonging to the 1,2,3-triazole-benzoic acid hybrid class [1]. The molecule features a 1,2,3-triazole ring linked to a benzoic acid moiety via a methylene bridge, with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol [1]. Its computed XLogP3 value of 0.7 indicates a balanced hydrophilic-lipophilic profile suitable for further derivatization in medicinal chemistry campaigns [1]. The compound is commercially available from multiple vendors at ≥95% purity and is primarily utilized as a versatile scaffold for click chemistry applications and the synthesis of bioactive triazole-containing molecules .

Why Generic Substitution Fails


Despite sharing the 1,2,3-triazole-benzoic acid core, subtle structural variations among in-class compounds profoundly impact key physicochemical properties and downstream utility. For instance, the presence or absence of the methylene spacer (as in 4-(1H-1,2,3-triazol-1-yl)benzoic acid, CAS 216959-87-4 ) alters molecular geometry, lipophilicity (XLogP3 0.7 vs. 0.9 [1][2]), and the accessibility of the carboxylic acid group for conjugation reactions . Similarly, positional isomerism (e.g., ortho-substituted 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, CAS 1369510-36-0 [3]) introduces steric hindrance that can drastically alter reactivity in amide coupling and coordination chemistry [3]. These differences preclude simple interchangeability in protocols requiring precise spatial and electronic parameters, such as fragment-based drug design or the synthesis of metal-organic frameworks [4].

Quantitative Differentiation vs. Closest Analogs


Methylene Spacer and Conformational Flexibility

The target compound features a methylene (-CH2-) bridge between the phenyl ring and the triazole moiety, whereas its direct-linked analog 4-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS 216959-87-4) lacks this spacer [1]. This structural difference increases the number of rotatable bonds from 2 to 3 and results in a lower computed XLogP3 value (0.7 vs. 0.9), indicating reduced lipophilicity and potentially improved aqueous solubility [1][2].

Medicinal Chemistry Fragment-Based Drug Design Coordination Chemistry

Positional Isomerism and Carboxylic Acid Reactivity

The target compound places the triazolylmethyl group at the para position relative to the carboxylic acid, whereas 2-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid (CAS 1369510-36-0) is ortho-substituted [1][2]. This positional isomerism leads to a significant difference in steric hindrance around the carboxylic acid group, directly affecting its reactivity in amide bond formation and esterification reactions [2].

Organic Synthesis Click Chemistry Building Block Selection

Triazole vs. Benzotriazole: Metal Coordination & Crystal Engineering

Compared to 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoic acid (CAS 502649-51-6), which contains a fused benzene ring on the triazole core, the target compound's simple 1,2,3-triazole ring is less electron-rich and more hydrophilic (XLogP3 0.7 vs. calculated ~2.1 for benzotriazole analog) [1][2]. This difference modulates the Lewis basicity of the triazole nitrogen atoms, impacting metal ion coordination geometry and strength [3].

Coordination Chemistry Materials Science Crystal Engineering

Commercial Availability & Purity Benchmarking

The target compound is consistently available from multiple reputable suppliers (e.g., AKSci, AmayBio, Leyan) at a standardized purity of ≥95%, ensuring reproducible results across synthetic campaigns [1]. In contrast, less common analogs like 4-(1H-1,2,3-triazol-4-yl)benzoic acid or 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid often exhibit batch-to-batch variability and are not maintained in regular inventory .

Chemical Procurement Building Block Supply Quality Control

Optimal Application Scenarios


Fragment-Based Drug Discovery for Flexible Binding Sites

The enhanced conformational flexibility and moderate lipophilicity (XLogP3 0.7) of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid make it a superior fragment candidate for initial screening against protein targets with adaptable or solvent-exposed pockets, where the methylene spacer can facilitate induced-fit binding [1].

PROTAC & Bioconjugate Synthesis via Amide Coupling

The para-substitution pattern ensures minimal steric hindrance around the carboxylic acid group, enabling high-yielding and reliable amide couplings to amine-containing linkers or payloads. This is critical for constructing homogeneous PROTAC molecules or antibody-drug conjugates where purity and yield directly impact biological evaluation [2].

Water-Soluble MOFs and Coordination Polymers

Relative to more lipophilic benzotriazole analogs, the target compound's higher hydrophilicity and simpler triazole ring promote solubility in aqueous reaction media and facilitate the growth of single crystals suitable for X-ray diffraction studies, as demonstrated in related single-component white-light organic phosphor research [3].

Large-Scale Medicinal Chemistry Programs

The reliable, catalog-based commercial availability of ≥95% pure material from multiple vendors ensures consistent supply and reduces the risk of synthetic delays. This is essential for hit-to-lead optimization where compound supply chain stability is paramount .

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